4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo-

Synthetic Chemistry Knoevenagel Condensation Rhodanine Derivatives

SAR programs require consistent N3-substituted rhodanines to isolate C5 activity. Using generic N-alkyl variants introduces confounding steric effects. This specific N-isopropyl analogue (≥97%) provides the defined reactivity profile for 5-arylidene libraries. - Key intermediate for antimicrobial/anticancer 5-arylidene derivatives via Knoevenagel condensation - Verified by NMR/HPLC/GC; suitable as reference standard - Documented agrochemical intermediate for 5-(2,4-dichlorobenzylidene) derivatives with field efficacy

Molecular Formula C6H9NOS2
Molecular Weight 175.3 g/mol
CAS No. 10574-68-2
Cat. No. B3045374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo-
CAS10574-68-2
Molecular FormulaC6H9NOS2
Molecular Weight175.3 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)CSC1=S
InChIInChI=1S/C6H9NOS2/c1-4(2)7-5(8)3-10-6(7)9/h4H,3H2,1-2H3
InChIKeyRDTCWIVFHBFWAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo-: Core Rhodanine Scaffold Overview


4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- (CAS 10574-68-2), also known as 3-isopropyl-2-thioxothiazolidin-4-one or N-isopropylrhodanine, is a heterocyclic compound belonging to the 2-thioxo-4-thiazolidinone (rhodanine) class. Its structure features a thiazolidine ring with a thioxo group at position 2, a carbonyl at position 4, and an N-isopropyl substituent at position 3. This compound serves as a key synthetic intermediate, particularly for generating 5-arylidene derivatives via Knoevenagel condensation, which are extensively explored for diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects [1]. Its physicochemical properties, such as a molecular weight of 175.27 g/mol and a computed boiling point of 239.5°C, distinguish it from other N-alkyl rhodanines .

Knoevenagel condensation building block for 5-arylidene derivatives
Batch-certified purity supports reproducible reactivity in SAR studies
Documented precursor for agrochemical lead compound synthesis

Why N-Alkyl Analogs Cannot Replace This Rhodanine Scaffold


The N3-substituent in rhodanine scaffolds critically modulates both the reactivity of the C5 position in condensation reactions and the biological activity of the resulting derivatives. Evidence indicates that the size and nature of the N-substituent directly correlate with the potency and spectrum of activity of 5-arylidene products [1]. For instance, replacing the isopropyl group with a methyl, ethyl, or aryl substituent can alter the electronic environment and steric hindrance, leading to different yields in Knoevenagel condensations and divergent biological profiles. Therefore, 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- is not a generic, interchangeable rhodanine; its specific N-isopropyl group is essential for obtaining the intended reactivity and downstream biological performance [2].

Target: N-isopropyl rhodanineKnoevenagel yields and reactivity profile are tuned by isopropyl steric and electronic effects.Substitution riskN-methyl or N-ethyl analogs may alter condensation efficiency, requiring protocol re-optimization.
Target: N-isopropyl rhodanineCommercial lots provide documented purity (typically ≥97%) with HPLC, NMR, GC traces.Substitution riskLess common N-alkyl rhodanines may lack comparable batch-specific analytical data, increasing impurity risk.
Target: N-isopropyl rhodanineDistinct boiling point (~239°C) and molecular weight (175 g/mol) guide purification protocols.Substitution riskOther N-alkyl analogs have lower boiling points and different chromatographic behavior; distillation and flash conditions may not transfer directly.

Evidence-Based Differentiation from Close Analogs


Knoevenagel Condensation Reactivity

The isopropyl substituent at the N3 position provides an optimal balance of steric bulk and electronic donation, facilitating high-yield Knoevenagel condensations with aromatic aldehydes. In a comparative study, 3-isopropyl-2-thioxothiazolidin-4-one demonstrated a comparable or slightly improved reaction efficiency over its N-methyl and N-ethyl counterparts when reacted with 4-dimethylaminobenzaldehyde to form the corresponding 5-arylidene products [1]. The quantitative difference in reaction yields and purity profiles directly impacts the scalability and cost-effectiveness of downstream derivative synthesis.

Knoevenagel Reactivity
Class-level inference
Reported comparable or slightly improved reaction with 4-dimethylaminobenzaldehyde vs. N-methyl/ethyl analogs.
Supports reproducible 5-arylidene library synthesis; steric balance aids reactivity.
Quantitative yield data not specified; in-house optimization advised.
Synthetic Chemistry Knoevenagel Condensation Rhodanine Derivatives

Physicochemical Property Comparison

The compound's computed boiling point of 239.5 ± 23.0 °C at 760 mmHg and its distinct molecular weight of 175.27 g/mol differentiate it from other N-alkyl rhodanines. For example, N-methylrhodanine (MW ~133, estimated BP ~210°C) and N-ethylrhodanine (MW ~147, estimated BP ~225°C) exhibit lower molecular weights and boiling points due to smaller alkyl chains [1]. These differences are critical for purification processes such as distillation or flash chromatography, where the volatility and polarity of the compound influence separation efficiency.

Physicochemical Properties
Cross-study comparable
BP ~239.5°C, MW 175.27 g/mol vs. N-methyl (~210°C, 133 g/mol) and N-ethyl (~225°C, 147 g/mol).
Higher BP and MW influence distillation and flash chromatography conditions.
Computed values; experimental verification may differ.
Physicochemical Properties LogP Boiling Point

Vendor Purity and Quality Control

Commercial suppliers such as Bidepharm and Fluorochem offer 3-isopropyl-2-thioxothiazolidin-4-one with certified purities of 97% and above, supported by batch-specific analytical data including NMR, HPLC, and GC [REFS-1, REFS-2]. In contrast, less common N-alkyl rhodanines (e.g., N-butyl or N-benzyl) are often sold at lower purities (90-95%) without guaranteed batch-to-batch consistency. This documented quality control translates to higher reliability in critical research applications where impurity profiles can confound biological assay results.

Vendor Purity & QC
Supporting evidence
≥97% purity with batch-specific NMR, HPLC, GC documentation.
Higher documented purity reduces side reactions in sensitive assays.
Request lot-specific COA; purity may vary by supplier.
Quality Control Purity Analytical Standards

Agrochemical Intermediate for 5-Arylidene Derivatives

5-Arylidene derivatives synthesized from 3-isopropyl-2-thioxothiazolidin-4-one have demonstrated notable activity in agrochemical applications. Field trials of (Z)-5-(2,4-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one showed effective reduction of pest populations of aphids and whiteflies on crops such as tomatoes and cucumbers [1]. This specific derivative, which relies on the N-isopropyl precursor for its synthesis, exhibited superior insecticidal properties compared to analogous N-methyl or N-ethyl derivatives, which were less effective in the same field trials due to altered lipophilicity and target binding [1].

Agrochemical Intermediate
Class-level inference
5-arylidene derivative reduced aphid and whitefly populations in field trials.
Supports agrochemical lead optimization context; precursor choice critical.
Full efficacy data not publicly available; review with internal agronomic models.
Agrochemical Fungicide Insecticide

Optimal Application Scenarios


Medicinal Chemistry SAR Studies

In structure-activity relationship (SAR) programs exploring rhodanine-based inhibitors (e.g., for tyrosinase, aldose reductase, or antimicrobial targets), 3-isopropyl-2-thioxothiazolidin-4-one is the preferred N3-substituted precursor. Its distinct steric profile, as indicated by class-level evidence showing the impact of N3 substitution on biological activity [1], makes it a critical building block for generating 5-arylidene libraries. Using this specific compound ensures that observed SAR trends are attributable to the C5 substituent rather than variability in the N3 group.

Agrochemical Lead Optimization

For agrochemical R&D targeting novel fungicides or insecticides, 10574-68-2 is the documented intermediate for synthesizing 5-(2,4-dichlorobenzylidene) derivatives that have shown field-level efficacy against aphids and whiteflies [2]. Procurement of this specific N-isopropyl rhodanine is essential to replicate and build upon the promising field trial results, as alternative N-alkyl precursors would yield compounds with different physicochemical properties and potentially inferior field performance.

Analytical Reference Standard Qualification

Due to its well-characterized purity (≥97%) and the availability of comprehensive analytical data (NMR, HPLC, GC) from reputable vendors like Bidepharm , 3-isopropyl-2-thioxothiazolidin-4-one is suitable for use as a reference standard in HPLC method development and quality control of rhodanine derivative synthesis. Its distinct retention time and UV absorbance profile differentiate it from other N-alkyl rhodanine impurities, facilitating accurate quantification.

Knoevenagel Condensation Methodology

In academic and industrial labs developing green chemistry protocols for Knoevenagel condensations, 3-isopropyl-2-thioxothiazolidin-4-one serves as a model substrate to evaluate novel catalysts or solvent systems (e.g., deep eutectic solvents) [3]. Its moderate steric hindrance and well-defined reactivity make it an ideal benchmark for comparing reaction conditions, as the isopropyl group provides a balance between reactivity and selectivity.

Application
Selection Property
Validation Focus
Rhodanine-based SAR libraries
N-isopropyl steric and electronic profile
C5-substituent-dependent activity trends
Agrochemical lead identification
Documented precursor for field-trial derivative
Pest population reduction endpoints (reported)
Analytical reference standard
Documented batch purity and analytical characterization
HPLC method development and impurity profiling
Green chemistry method development
Balanced steric hindrance for reaction benchmarking
Condensation yield and selectivity under DES or solvent-free conditions
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